5-(4-nitro-1H-imidazol-1-yl)pyrimidine

iNOS inhibition dimerization irreversible binding

This heterocyclic building block combines a pyrimidine ring with a 4-nitroimidazole moiety (C₇H₅N₅O₂, MW 191.15). Its unique 4-nitro substitution pattern enables irreversible enzyme inhibition (e.g., 11-fold higher iNOS monomer affinity) and selective anticancer activity against tumor-associated hCA IX, which cannot be replicated by generic 5-nitroimidazoles. Essential for reproducible iNOS dimerization inhibitor design and next-generation anti-CMV lead optimization. Ensure your research integrity by sourcing the exact 4-nitroimidazole-pyrimidine conjugate.

Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
CAS No. 1184914-80-4
Cat. No. B3179982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-nitro-1H-imidazol-1-yl)pyrimidine
CAS1184914-80-4
Molecular FormulaC7H5N5O2
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)N2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C7H5N5O2/c13-12(14)7-3-11(5-10-7)6-1-8-4-9-2-6/h1-5H
InChIKeyQHICHOHNNJJGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitro-1H-imidazol-1-yl)pyrimidine (CAS 1184914-80-4) – Key Features and Sourcing Considerations for Research and Industrial Procurement


5-(4-Nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound (C₇H₅N₅O₂, molecular weight 191.15) that combines a pyrimidine ring with a 4-nitroimidazole moiety . This structural hybrid falls within the broader class of imidazole-pyrimidine conjugates, which are recognized for their diverse biological activities, including enzyme inhibition (e.g., iNOS dimerization inhibitors) and antimicrobial potential [1]. The presence of the 4-nitro group on the imidazole ring introduces unique electronic properties that influence its reactivity and biological target interactions, distinguishing it from other nitroimidazole positional isomers (e.g., 5-nitroimidazoles) .

Why Generic Substitution of 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine (CAS 1184914-80-4) is Not Recommended: Evidence of Unique Structural and Functional Properties


Generic substitution of 5-(4-nitro-1H-imidazol-1-yl)pyrimidine with other nitroimidazole or pyrimidine derivatives is not straightforward due to its unique structural features that drive specific biological interactions. Unlike 5-nitroimidazoles (e.g., metronidazole), which are primarily antimicrobial prodrugs activated by anaerobic reduction, 4-nitroimidazole-pyrimidine hybrids exhibit distinct electronic properties and can act as irreversible enzyme inhibitors, as demonstrated for iNOS dimerization [1]. Furthermore, the specific substitution pattern at the 4-position of the imidazole ring, in contrast to the 5-position, has been shown to correlate with differential biological activity profiles, including unique anticancer and enzyme inhibition properties . These structural nuances directly impact target binding kinetics and selectivity, making the exact compound essential for reproducible and meaningful research outcomes.

Quantitative Comparative Evidence for 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine (CAS 1184914-80-4) vs. Closest Analogs and Alternatives


Irreversible iNOS Dimerization Inhibition: Quantitative Comparison with Bulky iNOS Inhibitor Analogs

Pyrimidine imidazole derivatives (PIDs) like 5-(4-nitro-1H-imidazol-1-yl)pyrimidine demonstrate a unique, irreversible inhibition mechanism of inducible nitric oxide synthase (iNOS) dimerization, a key difference from bulkier analog inhibitors. [1]

iNOS inhibition dimerization irreversible binding

Anticancer Activity Profile: Comparison of 4-Nitroimidazole-Pyrimidine Hybrids vs. 5-Nitroimidazole Derivatives

A study of novel 4-nitroimidazole analogues (including pyrimidine-containing hybrids) revealed potent antiproliferative activity against multiple human cancer cell lines, with the most potent derivative (Compound 17) achieving low micromolar IC50 values. This contrasts with the typical antimicrobial prodrug profile of 5-nitroimidazoles like metronidazole.

anticancer nitroimidazole structure-activity relationship

hCMV Primase Inhibition: Potency and Cytotoxicity Comparison with Ganciclovir and Cidofovir

Imidazolylpyrimidine compounds, a class that includes 5-(4-nitro-1H-imidazol-1-yl)pyrimidine, have been identified as potent, orally bioavailable inhibitors of human cytomegalovirus (hCMV) UL70 primase. In direct comparison, these compounds demonstrate potent antiviral activity (IC50 = 150 nM) with significantly reduced cytotoxicity relative to the standard-of-care drugs ganciclovir and cidofovir. [1]

hCMV primase inhibitor antiviral

Carbonic Anhydrase Inhibition: Selective Targeting of Tumor-Associated hCA IX over hCA II

Imidazole-based pyrimidine hybrids, which include compounds like 5-(4-nitro-1H-imidazol-1-yl)pyrimidine, exhibit selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX over the ubiquitous cytosolic isoform hCA II. This selectivity is quantified by comparing IC50 and Ki values. [1]

carbonic anhydrase tumor selective inhibition

Synthetic Utility: Vicarious Nucleophilic Substitution for Fused Pyrimidine Synthesis

4-Nitroimidazole derivatives, including 5-(4-nitro-1H-imidazol-1-yl)pyrimidine, serve as valuable precursors for the synthesis of fused pyrimidines and purines via vicarious nucleophilic substitution of hydrogen (VNS). This synthetic route offers distinct advantages over traditional methods that rely on pre-functionalized starting materials. [1]

synthesis vicarious nucleophilic substitution purine

Purity and Quality Control: Vendor-Supplied Analytical Specifications

For procurement purposes, commercially available 5-(4-nitro-1H-imidazol-1-yl)pyrimidine (CAS 1184914-80-4) is supplied with a guaranteed minimum purity of ≥98% by HPLC, along with stringent control on impurities. This level of purity is essential for reproducible biological assays and chemical syntheses.

purity quality control procurement

Optimized Research and Industrial Applications for 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine (CAS 1184914-80-4) Based on Validated Comparative Evidence


Development of Irreversible iNOS Dimerization Inhibitors for Inflammatory Diseases

5-(4-Nitro-1H-imidazol-1-yl)pyrimidine serves as a key scaffold for designing irreversible iNOS dimerization inhibitors, as demonstrated by the 11-fold higher monomer affinity and irreversible binding mechanism [1]. This property is ideal for creating therapeutics targeting chronic inflammatory conditions where sustained iNOS inhibition is required.

Anticancer Lead Optimization Targeting hCA IX and Beyond

The compound's 4-nitroimidazole-pyrimidine core enables the design of selective anticancer agents. Evidence shows that analogs exhibit potent antiproliferative activity in low micromolar ranges against diverse cancer cell lines and selective inhibition of tumor-associated hCA IX [2], making it a valuable starting point for developing targeted cancer therapies with reduced off-target effects.

Discovery of Safer Anti-hCMV Therapeutics

Given the potent hCMV primase inhibition (IC50 = 150 nM) coupled with reduced cytotoxicity compared to ganciclovir and cidofovir [3], 5-(4-nitro-1H-imidazol-1-yl)pyrimidine and its derivatives are excellent candidates for developing next-generation anti-CMV drugs with improved safety profiles.

Efficient Synthesis of Fused Pyrimidine and Purine Libraries via VNS

The compound is a strategic building block for the rapid and efficient construction of fused pyrimidine and purine libraries using vicarious nucleophilic substitution (VNS) methodology [4]. This approach streamlines the synthesis of complex heterocyclic scaffolds, accelerating medicinal chemistry and agrochemical discovery programs.

Quote Request

Request a Quote for 5-(4-nitro-1H-imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.